molecular formula C12H18O3 B13082086 2-(2,2-Dimethylpropanoyl)-5-methylcyclohexane-1,3-dione

2-(2,2-Dimethylpropanoyl)-5-methylcyclohexane-1,3-dione

Cat. No.: B13082086
M. Wt: 210.27 g/mol
InChI Key: LOXHTKLPOJGMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethylpropanoyl)-5-methylcyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with a dimethylpropanoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)-5-methylcyclohexane-1,3-dione typically involves the reaction of 5-methylcyclohexane-1,3-dione with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-5-methylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanoyl chloride: A related compound used in the synthesis of various organic molecules.

    5-Methylcyclohexane-1,3-dione: The parent compound of 2-(2,2-Dimethylpropanoyl)-5-methylcyclohexane-1,3-dione.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-(2,2-dimethylpropanoyl)-5-methylcyclohexane-1,3-dione

InChI

InChI=1S/C12H18O3/c1-7-5-8(13)10(9(14)6-7)11(15)12(2,3)4/h7,10H,5-6H2,1-4H3

InChI Key

LOXHTKLPOJGMRE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C(=O)C1)C(=O)C(C)(C)C

Origin of Product

United States

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